molecular formula F4OW<br>F4H4OW B1616000 Tungsten fluoride oxide CAS No. 13520-79-1

Tungsten fluoride oxide

Cat. No.: B1616000
CAS No.: 13520-79-1
M. Wt: 279.9 g/mol
InChI Key: NGKVXLAPSYULSX-UHFFFAOYSA-N
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Description

Tungsten fluoride oxide is a useful research compound. Its molecular formula is F4OW and its molecular weight is 279.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photothermal Applications

Photothermal Nanomaterials
Tungsten oxide-based materials are particularly effective in photothermal applications due to their ability to absorb near-infrared (NIR) light efficiently. This property allows them to convert light into heat, making them valuable in:

  • Cancer Therapy : Used as photothermal agents for targeted cancer treatment by selectively heating tumor cells.
  • Smart Windows : Employed in electrochromic devices that can change transparency based on light exposure, enhancing energy efficiency in buildings.

Case Study: WO2.72 in Photothermal Therapy
Research has shown that monoclinic WO2.72 exhibits strong NIR absorption and can achieve high photothermal conversion efficiency. This compound has been tested for its effectiveness in solar evaporation and pyroelectric applications, demonstrating significant potential in energy-related devices .

Electrochemical Applications

Tungsten fluoride oxides play a crucial role in electrochemical processes, particularly in the anodic dissolution of tungsten. The presence of fluoride ions enhances the dissolution rates and passivation processes of tungsten, which is critical for:

  • Corrosion Resistance : The formation of protective oxide films on tungsten surfaces improves its durability in harsh environments.
  • Electrolytic Processes : Optimized electrolytes containing tungsten fluoride compounds have been developed to enhance the efficiency of electrochemical reactions .

Optical Applications

Optical Coatings
Tungsten fluoride oxide is used in the production of optical coatings due to its excellent light absorption characteristics. These coatings are beneficial for:

  • Mid-Infrared Optical Devices : Tungsten fluorides have been instrumental in developing optical frequency combs used in molecular spectroscopy .
  • Thin Film Deposition : Tungsten oxide fluoride complexes serve as precursors for chemical vapor deposition processes to create semiconducting thin films .

Catalytic Applications

Tungsten fluorides are also recognized for their catalytic properties, particularly as fluorinating agents in organic synthesis. Their ability to facilitate various chemical reactions makes them valuable in:

  • Synthetic Organic Chemistry : Used for the synthesis of pharmaceuticals and other complex organic molecules.
  • Environmental Catalysis : Tungsten oxides can be employed in catalytic converters to reduce harmful emissions .

Summary Table of Applications

Application AreaSpecific Use CasesKey Properties
Photothermal TherapyCancer treatment, solar evaporationNIR absorption, heat conversion
Electrochemical ProcessesCorrosion resistance, electrolytic reactionsEnhanced dissolution rates
Optical CoatingsMid-infrared devices, thin film depositionLight absorption characteristics
CatalysisOrganic synthesis, environmental applicationsCatalytic activity

Chemical Reactions Analysis

Hydrolysis Reactions

WOF₄ undergoes hydrolysis in the presence of water, progressing through intermediate oxyfluorides to ultimately form tungstic acid (WO₃):

WOF4+2 H2OWO3+4 HF\text{WOF}_4 + 2\ \text{H}_2\text{O} \rightarrow \text{WO}_3 + 4\ \text{HF}

This reaction occurs in two stages:

  • Partial hydrolysis of tungsten hexafluoride (WF₆) yields WOF₄:

    WF6+H2OWOF4+2 HF[1][8]\text{WF}_6 + \text{H}_2\text{O} \rightarrow \text{WOF}_4 + 2\ \text{HF} \quad[1][8]
  • Further hydrolysis converts WOF₄ to WO₃ .

The rate of hydrolysis is influenced by temperature and water concentration, with excess water accelerating complete conversion to WO₃ .

Synthetic Pathways

WOF₄ can be synthesized through multiple methods:

Reactants Conditions Products Reference
WO₃ + F₂High-temperature fluorinationWOF₄
WF₆ + H₂ORoom temperatureWOF₄ + 2 HF
WOCl₄ + 4 HFAcid-base reactionWOF₄ + 4 HCl
2 PbF₂ + WO₃700°CWOF₄ + 2 PbO

Notably, the reaction of tungsten trioxide (WO₃) with fluorine gas is highly exothermic and industrially scalable .

Redox Behavior

While WOF₄ itself is not a strong oxidizer, its precursor WF₆ can be reduced to lower-valent tungsten fluorides (e.g., WF₄) under controlled conditions . Indirect evidence suggests WOF₄ may participate in redox reactions in electrochemical systems, particularly in fluoride-rich environments where tungsten dissolution involves mixed oxidation states . For example:

WOF4+2 H++2 eWO2F2+2 HF[2]\text{WOF}_4 + 2\ \text{H}^+ + 2\ \text{e}^- \rightarrow \text{WO}_2\text{F}_2 + 2\ \text{HF} \quad[2]

Complexation with Lewis Bases

WOF₄ forms stable adducts with Lewis bases due to its electrophilic tungsten center:

  • Acetonitrile complex : WOF4CH3CN\text{WOF}_4 \cdot \text{CH}_3\text{CN}

  • Pyridine derivatives : WOF4(C5H5N)2\text{WOF}_4 \cdot (\text{C}_5\text{H}_5\text{N})_2

These complexes are characterized by bridging fluoride ligands and terminal oxide groups, as confirmed by X-ray crystallography .

Reactivity with Organosilicon Compounds

WOF₄ reacts with organosilicon reagents to form organofluorine derivatives. For example:

WOF4+(CH3)3Si-O-C6H5(C6H5O)WF5+(CH3)3SiF[7]\text{WOF}_4 + (\text{CH}_3)_3\text{Si-O-C}_6\text{H}_5 \rightarrow (\text{C}_6\text{H}_5\text{O})\text{WF}_5 + (\text{CH}_3)_3\text{SiF} \quad[7]

This reaction highlights its potential in synthesizing tungsten-based fluoroorganic compounds.

Thermal Decomposition

At elevated temperatures (>750°C), WOF₄ decomposes to release fluorine-containing byproducts, though detailed pathways remain under investigation .

Comparative Reactivity

WOF₄ exhibits distinct behavior compared to analogous molybdenum oxyfluorides:

Property WOF₄ MoOF₄
StructureTetrameric (solid state)Polymeric chains
Hydrolysis RateSlowerFaster
Lewis AcidityModerateStronger

This difference arises from tungsten’s larger ionic radius and lower electronegativity .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing tungsten fluoride oxide derivatives?

  • Methodology : Use 19F^{19}\text{F} NMR spectroscopy to monitor fluorine substitution in derivatives like CH3_3OWF5_5 . Complement this with X-ray crystallography for structural elucidation and Raman spectroscopy to identify vibrational modes of W–F and W–O bonds . For purity assessment, employ elemental analysis and controlled oxide-content measurements in melts (e.g., LiF-NaF-KF systems) .

Q. How can researchers synthesize this compound derivatives with RO– ligands (e.g., alkoxy or aryloxy groups)?

  • Methodology : React WF6_6 with organosilicon compounds (e.g., CH3_3OSi(CH3_3)3_3) under anhydrous conditions. Monitor reaction progress via 19F^{19}\text{F} NMR to confirm ligand substitution. Ensure inert atmospheres (e.g., argon) to prevent hydrolysis .

Q. What precautions are critical for handling this compound in electrochemical studies?

  • Methodology : Use tungsten or glassy carbon electrodes to avoid side reactions with boron or carbon-based materials. Control oxide contamination by purifying melts (e.g., LiF-NaF-KF) and inert gases. Validate results using reverse chronopotentiometry to detect interactions between deposited materials and electrodes .

Advanced Research Questions

Q. How do oxide impurities in fluoride melts affect the electrochemical behavior of this compound?

  • Methodology : Oxide ions (e.g., from solvent or gas impurities) form oxo-fluoro complexes, altering reduction/oxidation pathways. Use linear voltammetry with oxide-free melts and compare results across electrode materials (e.g., Pt vs. W). Reference Mamantov’s protocols for contamination control .

Q. What computational and experimental approaches resolve contradictions in reported reduction mechanisms of tungsten fluoride species?

  • Methodology : Perform quantum-chemical calculations (e.g., DFT) to model intermediates like [WF5_5]^- or [WO2_2F3_3]^-. Validate via cyclic voltammetry in rigorously purified melts. Cross-reference with X-ray absorption spectroscopy (XAS) to track oxidation states .

Q. How can total organic fluorine (TOF) analysis assess environmental persistence of this compound byproducts?

  • Methodology : Use TOF sum parameters to quantify organic fluorine contaminants (e.g., PFAS) in industrial or environmental samples. Couple with ICP-MS for tungsten speciation. Reference collaborative protocols from fluoride analysis consortia for standardization .

Q. What strategies optimize this compound catalysts for selective halogenation in organic synthesis?

  • Methodology : Test ligand-substituted derivatives (e.g., C6_6H5_5OWF5_5) in model reactions (e.g., alkane fluorination). Use kinetic studies and in situ IR spectroscopy to identify active species. Compare turnover frequencies (TOF) with tungsten-free controls .

Q. Data Contradiction and Reproducibility

Q. Why do discrepancies arise in reported electrochemical windows for this compound systems?

  • Analysis : Variations in reference electrodes (e.g., Ag/AgCl vs. Pt) and solvent purity (e.g., oxide content in melts) significantly alter measured potentials. Standardize protocols using the Fluoride Science Quality Assessment Worksheet for rigor and reproducibility .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Best Practices : Document anhydrous synthesis conditions, solvent batch purity, and 19F^{19}\text{F} NMR calibration. Share raw data (e.g., crystallographic files) as supplementary information per journal guidelines like the Beilstein Journal of Organic Chemistry .

Q. Biological and Environmental Interactions

Q. What methodologies evaluate the role of this compound in enzymatic processes (e.g., carboxylic acid reduction)?

  • Approach : Use model enzymes (e.g., aldehyde oxidoreductases) in vitro with WOF4 as a cofactor. Monitor reaction kinetics via UV-Vis spectroscopy and compare with molybdenum analogues. Assess fluoride release via ion chromatography .

Tables for Key Methodological Comparisons

Technique Application Limitations References
19F^{19}\text{F} NMRLigand substitution trackingRequires anhydrous conditions
X-ray crystallographyStructural elucidation of derivativesLimited to crystalline samples
TOF analysisEnvironmental fluorine contaminationDoes not speciate individual compounds
Linear voltammetryElectrochemical window determinationSensitive to oxide impurities

Properties

CAS No.

13520-79-1

Molecular Formula

F4OW
F4H4OW

Molecular Weight

279.9 g/mol

IUPAC Name

oxotungsten;tetrahydrofluoride

InChI

InChI=1S/4FH.O.W/h4*1H;;

InChI Key

NGKVXLAPSYULSX-UHFFFAOYSA-N

SMILES

O=[W].F.F.F.F

Canonical SMILES

O=[W].F.F.F.F

Origin of Product

United States

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